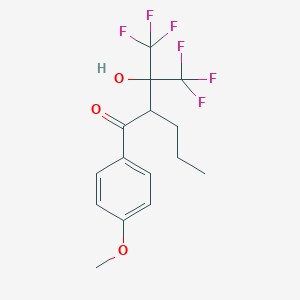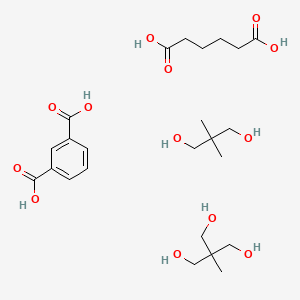
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex polymer used in various industrial applications. This compound is known for its unique properties, which include high thermal stability, mechanical strength, and resistance to chemical degradation. It is commonly used in the production of high-performance materials and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves a polycondensation reaction. The primary reactants include 1,3-Benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 2-(hydroxymethyl)-2-methyl-1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as titanium tetrachloride, at elevated temperatures (around 200-250°C) under reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The reactants are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol primarily undergoes the following types of reactions:
Oxidation: The polymer can undergo oxidative degradation when exposed to high temperatures and oxygen.
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water and acidic or basic conditions.
Substitution: Functional groups on the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions are used.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidative degradation products include smaller molecular weight fragments and carbonyl-containing compounds.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acids and alcohols.
Substitution: Substitution reactions result in modified polymers with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and drug delivery systems.
Medicine: Explored for its potential in creating medical implants and prosthetics due to its mechanical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular components, such as proteins and lipids, through physical and chemical interactions.
Pathways Involved: The polymer can influence cellular pathways related to adhesion, proliferation, and differentiation, making it suitable for biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, and 1,2-ethanediol .
Comparison
- Thermal Stability : 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol exhibits higher thermal stability compared to similar compounds due to its unique polymer backbone.
- Mechanical Properties : This polymer has superior mechanical strength, making it more suitable for high-performance applications.
- Chemical Resistance : The presence of 2-(hydroxymethyl)-2-methyl-1,3-propanediol enhances the chemical resistance of the polymer, providing better durability in harsh environments.
Propiedades
Número CAS |
31048-26-7 |
|---|---|
Fórmula molecular |
C24H40O13 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;2-(hydroxymethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C6H10O4.C5H12O3.C5H12O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4-8;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);6-8H,2-4H2,1H3;6-7H,3-4H2,1-2H3 |
Clave InChI |
WPSCNAOYLJKVLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)CO.CC(CO)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
31048-26-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


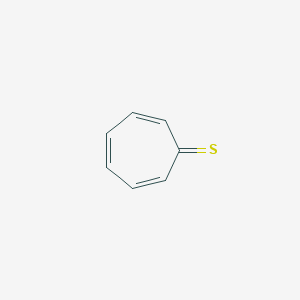
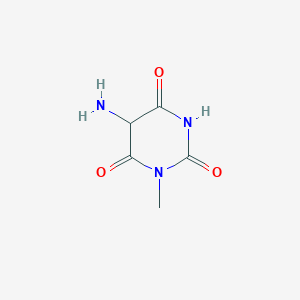
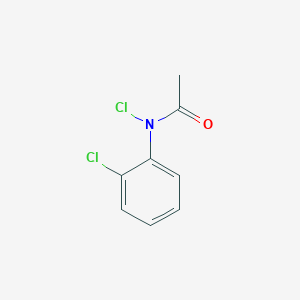
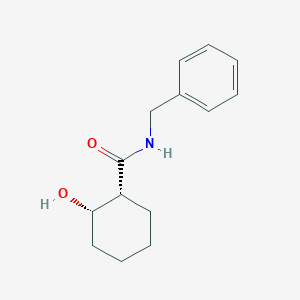
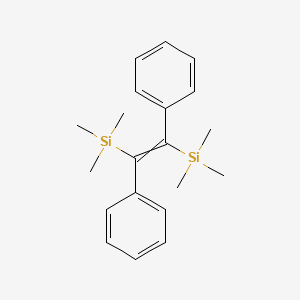
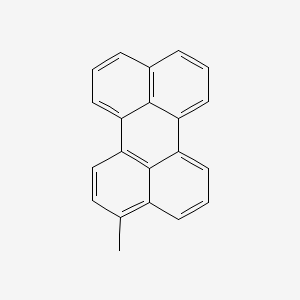
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
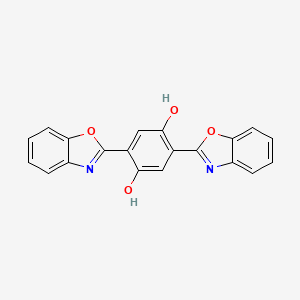
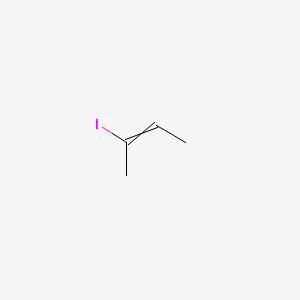
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

